molecular formula C12H16BrNO B8605222 3-(4-Bromo-phenyl)-1-methyl-piperidin-3-ol

3-(4-Bromo-phenyl)-1-methyl-piperidin-3-ol

Cat. No. B8605222
M. Wt: 270.17 g/mol
InChI Key: METXVQMIKZATHX-UHFFFAOYSA-N
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Description

3-(4-Bromo-phenyl)-1-methyl-piperidin-3-ol is a useful research compound. Its molecular formula is C12H16BrNO and its molecular weight is 270.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-phenyl)-1-methyl-piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-phenyl)-1-methyl-piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Bromo-phenyl)-1-methyl-piperidin-3-ol

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

3-(4-bromophenyl)-1-methylpiperidin-3-ol

InChI

InChI=1S/C12H16BrNO/c1-14-8-2-7-12(15,9-14)10-3-5-11(13)6-4-10/h3-6,15H,2,7-9H2,1H3

InChI Key

METXVQMIKZATHX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-bromo-phenyl)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester (1.39 g, 3.9 mmol), formic acid (18.4 mL) and formaldehyde (1.6 mL) was heated under microwave irradiation at 150° C. for 5 minutes. The cooled reaction mixture was loaded onto a 70 g SCX-2 cartridge which was washed with methanol (200 mL) and then eluted with 2N ammonia in methanol (200 mL). Concentration of the combined basic fractions in vacuo afforded the title compound (978 mg, 93%) as a brown oil. LCMS (Method B): RT=1.84 min, M+H+=270.
Name
3-(4-bromo-phenyl)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
solvent
Reaction Step One
Yield
93%

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